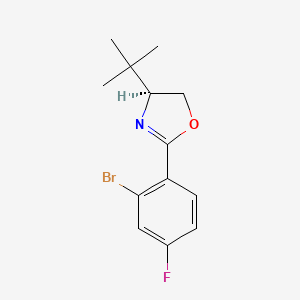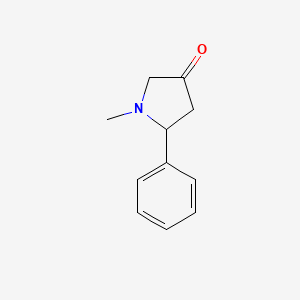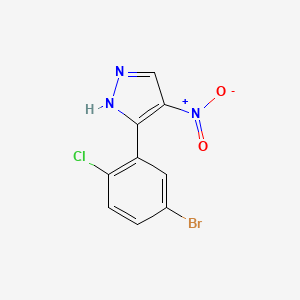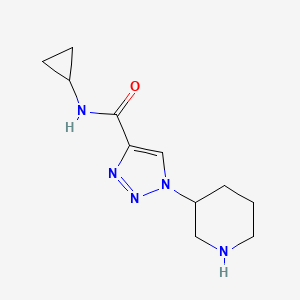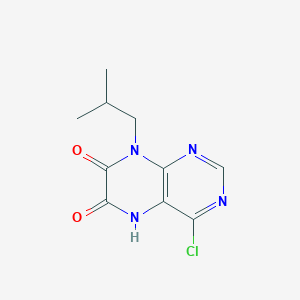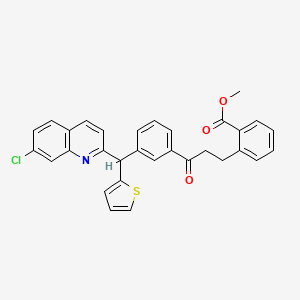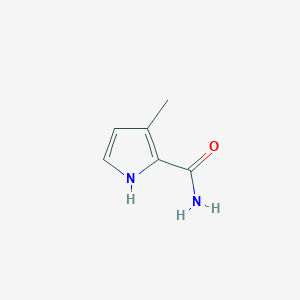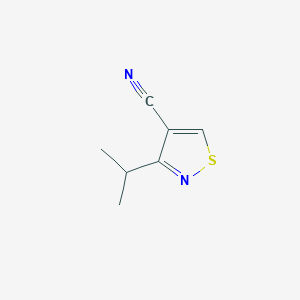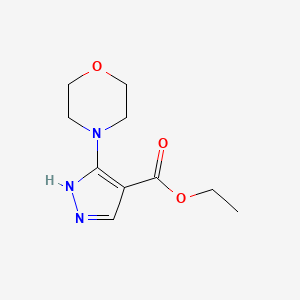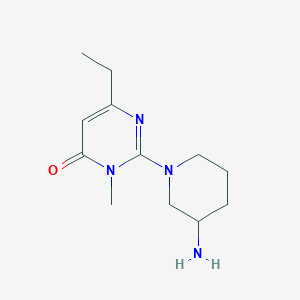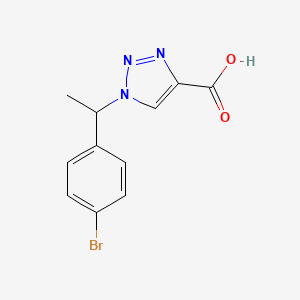
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoacetophenone, is prepared by the bromination of acetophenone using bromine in the presence of a catalyst.
Azide Formation: The bromophenyl intermediate is then converted to an azide using sodium azide in a suitable solvent.
Cycloaddition Reaction: The azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, amines, or nitriles, while oxidation and reduction can produce various oxidized or reduced derivatives .
Applications De Recherche Scientifique
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain receptors, while the triazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group but shares the triazole and bromophenyl moieties.
4-Bromo-1H-1,2,3-triazole: Similar triazole structure but without the ethyl and carboxylic acid groups.
Uniqueness
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of both the bromophenyl and carboxylic acid groups, which can influence its chemical reactivity and biological properties. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its application in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
1-[1-(4-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
Clé InChI |
FIBTVTCDIAATSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)N2C=C(N=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


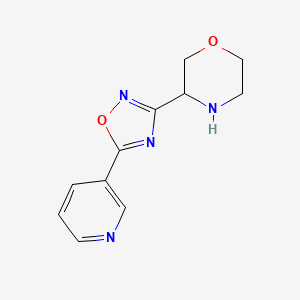
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
